Cas no 1000303-67-2 (4H,5H,6H,7H-1,2oxazolo4,3-cpyridine)
4H,5H,6H,7H-1,2oxazolo4,3-cpyridine Chemical and Physical Properties
Names and Identifiers
-
- Isoxazolo[4,3-c]pyridine,4,5,6,7-tetrahydro-
- 4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine
- 4,5,6,7-tetrahydro-Isoxazolo[4,3-c]pyridine
- 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride
- 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine
- AB65546
- I14-10981
- KB-35551
- SureCN2469968
- 4H,5H,6H,7H-1,2oxazolo4,3-cpyridine
- 1000303-67-2
- C13955
- SY138831
- SCHEMBL2469968
- MFCD12405584
- CS-0439516
- 4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridine
- 4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDINE
- DTXSID80677294
- AMY21168
- EN300-102729
- FT-0738121
- YCFOXBVIHVHHJS-UHFFFAOYSA-N
- AKOS006377356
- DB-014395
- ALBB-029101
- isoxazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-, hydrochloride
-
- MDL: MFCD12405584
- Inchi: 1S/C6H8N2O/c1-2-7-3-5-4-9-8-6(1)5/h4,7H,1-3H2
- InChI Key: YCFOXBVIHVHHJS-UHFFFAOYSA-N
- SMILES: O1C=C2C(CCNC2)=N1
Computed Properties
- Exact Mass: 124.064
- Monoisotopic Mass: 124.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 107
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.1A^2
- XLogP3: -0.2
Experimental Properties
- Density: 1.146
- Boiling Point: 262 ºC
- Flash Point: 112 ºC
- PSA: 38.06000
- LogP: 0.64910
4H,5H,6H,7H-1,2oxazolo4,3-cpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM176345-1g |
4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine |
1000303-67-2 | 97% | 1g |
$1001 | 2023-03-07 | |
| eNovation Chemicals LLC | Y1187329-1g |
4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine |
1000303-67-2 | 95% | 1g |
$1320 | 2024-07-20 | |
| Alichem | A029188197-1g |
4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine |
1000303-67-2 | 97% | 1g |
$504.00 | 2023-09-04 | |
| Enamine | EN300-102729-0.05g |
4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine |
1000303-67-2 | 95% | 0.05g |
$142.0 | 2023-10-28 | |
| Enamine | EN300-102729-0.1g |
4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine |
1000303-67-2 | 95% | 0.1g |
$212.0 | 2023-10-28 | |
| Enamine | EN300-102729-0.25g |
4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine |
1000303-67-2 | 95% | 0.25g |
$302.0 | 2023-10-28 | |
| Enamine | EN300-102729-0.5g |
4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine |
1000303-67-2 | 95% | 0.5g |
$476.0 | 2023-10-28 | |
| Enamine | EN300-102729-1.0g |
4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine |
1000303-67-2 | 95% | 1g |
$610.0 | 2023-06-10 | |
| Enamine | EN300-102729-2.5g |
4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine |
1000303-67-2 | 95% | 2.5g |
$1211.0 | 2023-10-28 | |
| Enamine | EN300-102729-5.0g |
4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine |
1000303-67-2 | 95% | 5g |
$2210.0 | 2023-06-10 |
4H,5H,6H,7H-1,2oxazolo4,3-cpyridine Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 4H,5H,6H,7H-1,2oxazolo4,3-cpyridine
Introduction to 4H,5H,6H,7H-1,2oxazolo[4,3-c]pyridine (CAS No. 1000303-67-2)
4H,5H,6H,7H-1,2oxazolo[4,3-c]pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1000303-67-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazolopyridine class, a structural motif known for its broad spectrum of biological activities. The unique arrangement of nitrogen and oxygen atoms in its core structure imparts distinct electronic and steric properties, making it a versatile scaffold for drug discovery.
The 1,2oxazolo[4,3-c]pyridine scaffold has been extensively studied for its potential applications in the development of bioactive molecules. Its fused ring system allows for conformational flexibility and the possibility of multiple interactions with biological targets. Recent advancements in computational chemistry and molecular modeling have further highlighted the structural features that make this compound an attractive candidate for medicinal chemistry interventions.
One of the most compelling aspects of 4H,5H,6H,7H-1,2oxazolo[4,3-c]pyridine is its ability to modulate various enzymatic and receptor pathways. Studies have demonstrated that derivatives of this compound exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in numerous pathological conditions. The presence of both pyridine and oxazole rings provides multiple sites for functionalization, enabling the synthesis of a diverse library of analogs with tailored pharmacological profiles.
In recent years, there has been a surge in interest regarding the development of small molecule inhibitors for oncological applications. 4H,5H,6H,7H-1,2oxazolo[4,3-c]pyridine and its derivatives have shown promise in preclinical studies as inhibitors of tyrosine kinases and other cancer-related enzymes. The oxazole ring contributes to hydrogen bonding capabilities with biological targets, while the pyridine moiety enhances lipophilicity and cell membrane permeability. These properties are crucial for achieving optimal pharmacokinetic profiles in drug candidates.
The synthesis of 1,2oxazolo[4,3-c]pyridine derivatives has been optimized through various methodologies to enhance yield and purity. Transition metal-catalyzed reactions have emerged as particularly effective strategies for constructing the fused ring system efficiently. Additionally, green chemistry principles have been integrated into synthetic routes to minimize waste and improve sustainability. These advancements not only facilitate the production of high-quality intermediates but also align with global efforts to promote environmentally responsible chemical synthesis.
Biological evaluation of 4H,5H,6H,7H-1,2oxazolo[4,3-c]pyridine has revealed intriguing interactions with biological systems. In vitro assays have identified potential therapeutic applications in neurodegenerative diseases due to its ability to modulate neurotransmitter receptor activity. Furthermore, its interaction with DNA-binding proteins has been explored as a possible mechanism for antiviral and anti-inflammatory effects. These findings underscore the compound's versatility as a pharmacological tool.
The pharmaceutical industry has recognized the significance of 1,2oxazolo[4,3-c]pyridine as a privileged scaffold for drug discovery. Several companies have initiated programs to synthesize and screen libraries of derivatives for novel therapeutic agents. Collaborative efforts between academic researchers and industry scientists have accelerated the identification of lead compounds with promising clinical potentials. This synergy between fundamental research and industrial application is essential for translating laboratory discoveries into viable drug candidates.
Molecular dynamics simulations have provided valuable insights into the binding modes of 4H,5H,6H,7H-1,2oxazolo[4,c]pyridine with biological targets at an atomic level. These studies highlight key interactions that contribute to its binding affinity and selectivity. By leveraging computational tools alongside experimental data, researchers can design more effective derivatives with improved pharmacological properties. Such integrative approaches are becoming increasingly standard in modern drug discovery pipelines.
The future prospects for 1,c-pyridine derivatives remain highly promising as new methodologies emerge in synthetic chemistry and molecular biology continue to evolve。 Innovations in high-throughput screening technologies will enable rapid assessment of large compound libraries, while advances in biocatalysis may offer sustainable alternatives to traditional synthetic routes。 Together, these developments hold great potential for expanding the therapeutic applications of this versatile heterocyclic scaffold。
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